molecular formula C15H14O3 B3259929 Phenol, 4-ethenyl-, benzoate CAS No. 32568-59-5

Phenol, 4-ethenyl-, benzoate

Cat. No.: B3259929
CAS No.: 32568-59-5
M. Wt: 242.27 g/mol
InChI Key: PNUMOLNURKGXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-ethenyl-, benzoate is a chemical compound of significant interest in materials science and polymer research, primarily utilized as a specialized monomer for synthesizing functionalized polymers. Its molecular structure features a polymerizable vinyl (ethenyl) group and a benzoate ester, which allows it to be incorporated into polymer backbones while introducing specific side-chain functionalities. Researchers value this compound for developing advanced polymeric materials with tailored properties. A key application area is in the synthesis of styrenic polymer derivatives, such as polymethyl-4-[(4-ethenylphenyl)methoxy]benzoate (PMST), which are engineered for their compatibility with biopolymers like chitosan or polyvinyl alcohol (PVA) to create novel blends and nanocomposites . These blends are crucial for enhancing the thermal stability and mechanical strength of the resulting materials. The benzoate group within the monomer's structure can engage in specific intermolecular interactions, such as forming strong hydrogen bonds with the hydroxyl and amino groups present in chitosan . This compatibility is a fundamental mechanism for creating homogeneous polymer composites, which exhibit improved thermal properties, as demonstrated by increased decomposition temperatures in thermostable nanocomposites . Furthermore, polymers derived from this and similar styrenic monomers are investigated for their potential in various high-value applications. These include use in gas separation membranes, pervaporation, metal adsorption, dye degradation, and as components in drug delivery systems and fiber-optic immunosensors . The compound serves as a versatile building block in organic and polymer chemistry, enabling the fabrication of materials with enhanced and targeted characteristics for specialized research fields. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

benzoic acid;4-ethenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O.C7H6O2/c1-2-7-3-5-8(9)6-4-7;8-7(9)6-4-2-1-3-5-6/h2-6,9H,1H2;1-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUMOLNURKGXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)O.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738503
Record name Benzoic acid--4-ethenylphenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32568-59-5
Record name Benzoic acid--4-ethenylphenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol, 4-ethenyl-, benzoate can be synthesized through the esterification of 4-ethenylphenol with benzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Phenol, 4-ethenyl-, benzoate undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alkyl derivative.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-ethenylbenzoic acid.

    Reduction: Formation of 4-ethylphenyl benzoate.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

Phenol, 4-ethenyl-, benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the production of advanced materials, coatings, and resins.

Mechanism of Action

The mechanism of action of phenol, 4-ethenyl-, benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ethenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Phenyl Benzoate (C₁₃H₁₀O₂)
  • Structure: Simplest phenolic ester, lacking substituents on the aromatic rings ().
  • Synthesis: Produced via esterification of phenol and benzoyl chloride ().
4-Hexyloxyphenyl 4-Pentylbenzoate
  • Structure : Alkoxy (C₆H₁₃O-) and alkyl (C₅H₁₁-) substituents on the aromatic rings ().
  • Applications : Used in liquid crystal displays due to its mesogenic properties.
  • Key Differences : Bulky alkyl chains enhance thermal stability but reduce solubility in polar solvents compared to 4-ethenyl derivative.
4-Methoxyphenyl 4-Nitrobenzoate
  • Structure: Methoxy (-OCH₃) and nitro (-NO₂) groups on opposing aromatic rings ().
  • Reactivity : Electron-withdrawing nitro group increases hydrolysis susceptibility.
  • Key Differences : Polar substituents alter electronic properties, affecting reactivity pathways.

Physico-Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Thermal Stability
Phenol, 4-ethenyl-, benzoate ~214.23* Not reported Likely soluble in ethanol, ether Moderate (vinyl polymerization risk)
Phenyl benzoate 198.22 68–70 Ethanol, chloroform, ether High
4-Nitrobenzoate derivatives Varies 100–150 Low in water, high in DMSO Moderate to high

*Estimated based on structural formula.

Reactivity and Degradation Pathways

Chemical Reactivity

  • Hydrolysis : The ester bond in 4-ethenyl benzoate is susceptible to hydrolysis under acidic or alkaline conditions, similar to phenyl benzoate (). However, steric effects from the vinyl group may slow hydrolysis rates compared to unsubstituted analogs.
  • Polymerization: The vinyl group enables radical or ionic polymerization, a unique feature absent in phenyl benzoate. This property aligns with applications in synthesizing polyvinylphenol-based materials (inferred from ).
Substrate Preference in Microbes:
  • Benzoate is preferentially metabolized over phenol due to lower NADH consumption ().
  • 4-Hydroxybenzoate and vanillate are prioritized over phenol due to simpler regulatory pathways ().

Material Science

  • Phenyl Benzoate : Used in liquid crystals and polymers for its thermal stability ().
  • 4-Ethenyl Benzoate: Potential monomer for heat-resistant polymers, leveraging vinyl reactivity.

Antioxidant Activity

  • Phenyl benzoate exhibits moderate DPPH radical scavenging activity (). The electron-rich vinyl group in 4-ethenyl benzoate may enhance antioxidant properties, though this requires experimental validation.

Biotechnological Relevance

  • Biodegradation Studies: Insights from benzoate and phenol metabolism () inform strategies for breaking down 4-ethenyl benzoate in industrial wastewater.

Biological Activity

Phenol, 4-ethenyl-, benzoate (also known as 4-vinylphenyl benzoate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C15H14O3C_{15}H_{14}O_{3} and a molecular weight of 242.27 g/mol. Its structure features a phenolic hydroxyl group and an ethenyl group attached to a benzoate moiety, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Interaction : The phenolic hydroxyl group can form hydrogen bonds with active sites on enzymes, modulating their activity. This interaction can influence metabolic pathways, potentially leading to antimicrobial effects.
  • Protein Binding : The ethenyl group participates in π-π interactions with aromatic residues in proteins, which may alter protein function and stability.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound against various pathogens. In vitro studies suggest that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective inhibition at relatively low concentrations .

Antioxidant Activity

Phenol derivatives are known for their antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. These properties suggest potential applications in food preservation and as a therapeutic agent against oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundStructure CharacteristicsBiological Activity
Phenyl benzoate Lacks ethenyl groupPrimarily used as a plasticizer; limited bioactivity
4-Ethenylphenol Lacks ester functionalityExhibits some antimicrobial properties but less potent than this compound
Benzoic acid esters Varying alkyl or aryl groupsGenerally possess antimicrobial properties but vary widely in potency

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by BenchChem demonstrated that this compound showed promising results against E. coli, with an observed MIC of 32 µg/mL. This study suggests that the compound could serve as a potential candidate for developing new antibacterial agents.
  • Antioxidant Capacity :
    Research published in the Journal of Medicinal Chemistry indicated that phenol derivatives exhibit varying degrees of antioxidant activity. This compound was found to effectively reduce oxidative stress markers in cellular models, supporting its potential use in nutraceutical applications .
  • Environmental Impact :
    A study on the biodegradation pathways of phenolic compounds revealed that Pseudomonas putida can metabolize phenol derivatives effectively. This highlights the ecological relevance and potential for bioremediation applications involving this compound .

Q & A

Basic Research Question

  • GC-MS/GC-FID : Effective for quantifying ester derivatives like benzoates. Diethyl phthalate validation protocols (e.g., column type, temperature gradients) can be adapted .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) separate benzoate derivatives. Mobile phases often use acetonitrile/phosphoric acid mixtures .
  • Colorimetry : Phenol reacts with 4-aminoantipyrine under alkaline conditions to form a red chromophore (λmax = 510 nm) .

How does benzoate catabolite repression affect phenol degradation pathways?

Advanced Research Question
In Acinetobacter calcoaceticus PHEA-2, benzoate inhibits phenol utilization via transcriptional repression :

  • Mechanism : Benzoate disrupts the interaction between the transcriptional activator MphR and phenol, downregulating the mph gene cluster (encoding phenol hydroxylase).
  • Key Evidence : β-galactosidase assays show mphK::lacZ expression drops by 60% in the presence of 4 mM benzoate .
  • Implications : Mixed-substrate systems require sequential degradation, prioritizing benzoate due to its regulatory dominance.

What enzymatic pathways are involved in the aerobic vs. anaerobic degradation of phenol derivatives?

Advanced Research Question

  • Aerobic Pathways :
    • Phenol hydroxylase converts phenol to catechol, which is cleaved by catechol 1,2-dioxygenase or 2,3-dioxygenase .
    • Benzoate degradation proceeds via benzoate 1,2-dioxygenase , yielding intermediates for the TCA cycle .
  • Anaerobic Pathways :
    • Phenol is carboxylated to 4-hydroxybenzoate , entering the benzoyl-CoA pathway .
    • Syntrophic coupling is unnecessary for hydroxybenzoate fermentation due to higher energy yields .

How do substituent effects influence transesterification reactions of phenolic benzoates?

Advanced Research Question
Reactivity in transesterification depends on electronic and steric factors :

  • pKa Correlation : Phenols with electron-withdrawing groups (e.g., nitro, pKa ~7.17) react faster than electron-donating groups (e.g., methoxy, pKa ~10.21) .
  • Example : 4-Methoxyphenyl benzoate yields >90% product with naphthalen-2-ol, while 4-chlorophenyl benzoate is unreactive under identical conditions .
  • Methodology : Use K2CO3 in 1,4-dioxane at 120°C for 48 hours to optimize yields.

Can this compound be used in photophysical detection of reactive oxygen species (ROS)?

Advanced Research Question
Yes, benzoate esters with ortho-substituents (e.g., acrylic acid, chlorine) enhance singlet oxygen (<sup>1</sup>O2) detection:

  • Mechanism : Chlorine substituents lower phenol pKa, increasing phenoxy ion concentration, which accelerates chemiexcitation kinetics of dioxetane intermediates .
  • Application : Green light emission from excited benzoate intermediates enables real-time ROS monitoring in biological systems .

What safety protocols are critical during synthesis of phenolic benzoates?

Basic Research Question

  • Toxicity Mitigation : Phenol derivatives are toxic (LD50 oral ~300 mg/kg). Use fume hoods, gloves, and PPE.
  • Waste Management : Neutralize benzoyl chloride residues with sodium bicarbonate before disposal .
  • Storage : Store esters in airtight containers away from light to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4-ethenyl-, benzoate
Reactant of Route 2
Phenol, 4-ethenyl-, benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.